molecular formula C6H12O6 B13797700 D-[1-14C]Galactose

D-[1-14C]Galactose

Cat. No.: B13797700
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-PRQLYDDOSA-N
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Description

D-[1-14C]Galactose is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling involves the incorporation of the radioactive isotope carbon-14 at the first carbon position of the galactose molecule. This compound is widely used in biochemical and physiological research to trace and study metabolic pathways involving galactose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-[1-14C]Galactose typically involves the incorporation of carbon-14 into the galactose molecule. One common method is to start with a precursor molecule that already contains the carbon-14 isotope and then convert it into D-galactose through a series of chemical reactions. The specific reaction conditions, such as temperature, pH, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and high yield. The process may include steps such as fermentation, purification, and radiolabeling. Quality control measures are crucial to ensure the radiochemical purity and specific activity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-[1-14C]Galactose can undergo various chemical reactions, including:

    Oxidation: Conversion to D-galacturonic acid.

    Reduction: Formation of D-galactitol.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Commonly uses reducing agents like sodium borohydride.

    Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products

    Oxidation: D-galacturonic acid.

    Reduction: D-galactitol.

    Substitution: Various substituted galactose derivatives.

Scientific Research Applications

D-[1-14C]Galactose is extensively used in scientific research due to its radiolabeling, which allows for precise tracking in metabolic studies. Some key applications include:

    Chemistry: Studying the chemical properties and reactions of galactose.

    Biology: Investigating the role of galactose in cellular metabolism and glycosylation processes.

    Medicine: Researching galactose metabolism disorders such as galactosemia.

    Industry: Used in the development of diagnostic tests and therapeutic agents.

Mechanism of Action

The mechanism of action of D-[1-14C]Galactose involves its incorporation into metabolic pathways where galactose is utilized. The radiolabel allows researchers to trace the molecule through various biochemical processes, providing insights into the molecular targets and pathways involved. For example, in the Leloir pathway, D-galactose is converted into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

Comparison with Similar Compounds

D-[1-14C]Galactose is unique due to its radiolabeling, which distinguishes it from other non-radioactive forms of galactose. Similar compounds include:

    D-galactose: The non-radioactive form of the sugar.

    D-galacturonic acid: An oxidized form of galactose.

    D-galactitol: A reduced form of galactose.

The radiolabeling of this compound makes it particularly valuable for research applications where tracking and quantification of metabolic processes are required.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+2

InChI Key

GZCGUPFRVQAUEE-PRQLYDDOSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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